molecular formula C12H11ClN2O B15263795 N-(pyridin-2-yl)benzamide hydrochloride

N-(pyridin-2-yl)benzamide hydrochloride

Cat. No.: B15263795
M. Wt: 234.68 g/mol
InChI Key: DXZQZGIXXARFEM-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)benzamide hydrochloride (CAS 4721-94-2) is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.69 g/mol . Its structure features a benzamide group linked to a pyridin-2-yl group, forming a hydrochloride salt. This compound is part of a class of N-heterocyclic amides that serve as critical building blocks and intermediates in scientific research, particularly in pharmaceutical and organic chemistry . The structural motif of N-pyridin-2-yl benzamide is of significant research interest. Analogues based on this core structure have been designed and synthesized as allosteric activators of glucokinase, demonstrating promising potential as investigational agents for managing type 2 diabetes . These activators work by enhancing the enzyme's activity, which plays a key role in regulating blood glucose levels . Beyond its direct application, research into synthetic methodologies is also prominent. Recent studies have explored innovative, catalytic systems for constructing the N-(pyridin-2-yl)benzamide structure, such as using bimetallic metal-organic frameworks (MOFs) like Fe2Ni-BDC to catalyze the reaction between 2-aminopyridine and nitroolefins . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

N-pyridin-2-ylbenzamide;hydrochloride

InChI

InChI=1S/C12H10N2O.ClH/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11;/h1-9H,(H,13,14,15);1H

InChI Key

DXZQZGIXXARFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Schotten-Baumann Reaction

The classical Schotten-Baumann method involves reacting 2-aminopyridine with benzoyl chloride in a biphasic system (water and organic solvent) under basic conditions. Sodium hydroxide or sodium carbonate deprotonates the amine, facilitating nucleophilic attack on the acyl chloride. A study adapting this method for quinoline analogs achieved 65% yield after recrystallization from ethanol. For N-(pyridin-2-yl)benzamide, analogous conditions (0–5°C, 3 hours) followed by HCl acidification yielded the hydrochloride salt, though prolonged reaction times risk pyridine ring hydrolysis.

Coupling via Activated Esters

Modern coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable amide formation under milder conditions. In one protocol, benzoyl chloride was substituted with benzoyloxy succinimide ester, reacting with 2-aminopyridine in dimethylformamide at room temperature. This method, while achieving 78% yield, requires rigorous drying to avoid side reactions.

Direct Acid Chloride-Amine Condensation

Heating equimolar benzoyl chloride and 2-aminopyridine in dichloromethane with triethylamine as a base provides a straightforward route. After 4 hours at reflux, the free base is isolated and treated with concentrated HCl in ethanol to precipitate the hydrochloride salt. Patent data indicate this method scales efficiently, with yields exceeding 80% on multi-gram batches.

Optimization of Hydrochloride Salt Formation

Converting N-(pyridin-2-yl)benzamide to its hydrochloride salt necessitates precise control of stoichiometry and crystallization conditions.

Acid Selection and Stoichiometry

Hydrochloric acid (37% w/w) is typically added dropwise to a chilled solution of the free base in ethanol or acetone. Molar ratios of 1:1.2 (base:HCl) prevent over-acidification, which can lead to hygroscopic products. A patent describing a related piperidine derivative emphasized that excess HCl reduces crystallinity, necessitating neutralization with sodium acetate.

Solvent Systems for Crystallization

Ethanol-water mixtures (4:1 v/v) are optimal for salt crystallization, yielding needle-like crystals with >95% purity. Alternative systems like acetone-diethyl ether (3:1) produce smaller crystals but faster precipitation. Thermogravimetric analysis of these crystals revealed dehydration thresholds at 110°C, confirming monohydrate formation in aqueous solvents.

Purity Enhancement Techniques

Recrystallization from hot isopropanol removes residual unreacted 2-aminopyridine, while activated charcoal treatment decolorizes the product. Centrifugal washing with cold ethyl acetate further reduces solvent impurities, as demonstrated by HPLC profiles showing 99.2% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates four methods based on yield, scalability, and purity:

Method Conditions Yield (%) Purity (%) Scalability Source
Schotten-Baumann 0–5°C, NaOH, 3 h 65 92 Moderate
Activated Ester Coupling RT, HATU, DMF, 24 h 78 95 Low
Acid Chloride Condensation Reflux, Et3N, 4 h 82 96 High
Carbodiimide-Mediated 0°C, EDCl, CH2Cl2, 6 h 73 94 Moderate

Key findings:

  • Acid chloride condensation offers the best balance of yield and scalability, ideal for industrial applications.
  • Activated ester methods, while high-yielding, require costly reagents and anhydrous conditions.
  • Schotten-Baumann remains viable for small-scale synthesis but struggles with exothermic side reactions.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

IR Spectroscopy : this compound exhibits characteristic peaks at 1650 cm⁻¹ (amide C=O stretch) and 2500–2700 cm⁻¹ (broad, N⁺-H stretch of pyridinium). The absence of peaks at 1700 cm⁻¹ confirms complete salt formation, eliminating free carboxylic acid impurities.

¹H NMR (DMSO-d6) : Key signals include δ 8.5 (d, 1H, pyridine H-6), 7.9 (m, 2H, benzamide ortho-H), and 3.2 (s, 1H, NH⁺). The downfield shift of pyridine H-2 from δ 7.1 (free base) to δ 8.1 (hydrochloride) confirms protonation.

Elemental Analysis : Calculated for C₁₂H₁₁ClN₂O: C 58.90, H 4.53, N 11.45; Found: C 58.85, H 4.51, N 11.42.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile-phosphate buffer, pH 3.0) shows a single peak at 4.2 minutes, confirming homogeneity. Residual solvent analysis via GC-MS detected <0.1% dichloromethane, complying with ICH guidelines.

Industrial-Scale Production Considerations

Waste Management

Quenching excess acyl chloride with aqueous sodium bicarbonate generates benzoic acid, which is filtered and recycled. Distillation recovers up to 90% of dichloromethane, reducing environmental impact.

Cost Efficiency

Bulk procurement of 2-aminopyridine (∼$120/kg) and benzoyl chloride (∼$80/kg) makes acid chloride condensation the most economical route, with a production cost of ∼$240/kg for the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(pyridin-2-yl)benzamide hydrochloride has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between N-(pyridin-2-yl)benzamide hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Hydrochloride Ratio Purity
This compound (hypothetical base structure) C₁₂H₁₁N₂O·HCl (inferred) ~238.7 Pyridin-2-yl 1:1
4-Iodo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)benzamide·HCl C₂₅H₂₈ClIN₄O₂ 598.94 Iodo, piperazinyl-ethyl, methoxyphenyl 1:1 98%
2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride C₁₃H₁₈N₂O₂·HCl 270.76 Methoxy, piperidine-4-yl 1:1
2-Amino-N-(6-methyl-2-pyridinyl)benzamide dihydrochloride C₁₃H₁₄N₃O·2HCl 307.2 Amino, 6-methylpyridinyl 1:2
Lecozotan Hydrochloride (Alzheimer’s candidate) C₂₈H₂₉N₅O₃·HCl 520.00 Cyano, piperazinyl-propyl, benzodioxinyl 1:1

Key Observations :

  • Substituent Complexity : The iodinated piperazinyl derivative (CAS 220643-77-6) exhibits higher molecular weight due to iodine and extended alkyl/aryl chains .
  • Hydrochloride Stoichiometry: Dihydrochloride salts (e.g., 2-amino-N-(6-methyl-2-pyridinyl)benzamide) enhance solubility but reduce thermal stability compared to 1:1 salts .
  • Biological Relevance : Piperazinyl and morpholinyl substituents (e.g., in Lecozotan) correlate with central nervous system (CNS) targeting, likely due to improved blood-brain barrier penetration .

Biological Activity

N-(pyridin-2-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound can be attributed to various mechanisms, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression. For example, it may interact with p38 MAPK pathways, which are crucial in regulating inflammatory responses .
  • Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, potentially making it effective against various pathogens.
  • Antidiabetic Effects : Some analogues of this compound have demonstrated the ability to activate glucokinase (GK), an enzyme vital for glucose metabolism, suggesting potential applications in managing type 2 diabetes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50_{50} (µM)
HeLa12.5
MCF-715.0
A54910.0

These results indicate its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered during inflammatory conditions.

Case Studies

  • Antidiabetic Activity : A study evaluated the antihyperglycemic effects of N-(pyridin-2-yl)benzamide analogues in diabetic rats. The results indicated a significant reduction in blood glucose levels comparable to standard treatments .
  • Cytotoxicity Against Cancer Cells : A series of experiments conducted on HeLa and MCF-7 cells revealed that treatment with this compound led to increased apoptosis rates, supporting its development as an anticancer drug .
  • Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than traditional antibiotics against resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance.

Q & A

Q. What strategies can resolve contradictions in reported acylation outcomes of N-(pyridin-2-yl)benzamide derivatives?

  • Methodological Answer : Discrepancies in acylation yields (e.g., reports 51–92% yields for similar compounds) can be addressed by: (i) Reagent Optimization : Replace PCl₅/SOCl₂ with PCl₃ for milder chlorination. (ii) Solvent Screening : Use dichloromethane (DCM) instead of acetonitrile to reduce side reactions. (iii) In Situ Monitoring : Employ thin-layer chromatography (TLC) or real-time NMR to track reaction progress and isolate intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzamide para-position to enhance binding to biological targets (e.g., serotonin receptors) .
  • Bioisosteric Replacement : Replace the pyridine ring with thiazole (as in ) to assess changes in pharmacokinetics.
  • Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability tests) to correlate substituents with metabolic half-life .

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